2-(Benzyloxy)-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Suzuki-Miyaura coupling , which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . The synthesis of related compounds has been reported, involving the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular structure of 2-(Benzyloxy)-3-methoxybenzoic acid is not explicitly provided in the search results .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include the Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide or triflate using a palladium catalyst . Other reactions could involve oxidation and reduction processes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as its appearance, solubility, melting point, and reactivity. The specific physical and chemical properties for 2-(Benzyloxy)-3-methoxybenzoic acid are not provided in the search results .Scientific Research Applications
Suzuki–Miyaura Coupling
2-(Benzyloxy)-3-methoxybenzoic acid: is a valuable substrate in Suzuki–Miyaura cross-coupling reactions. This reaction, catalyzed by transition metals, forms carbon–carbon bonds. Its mild conditions and functional group tolerance make it widely applicable in organic synthesis .
Pharmaceutical Intermediates
The compound serves as a pharmaceutical intermediate, contributing to the synthesis of various drugs and bioactive molecules. Researchers explore its potential in drug discovery and development .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-methoxy-2-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-9-5-8-12(15(16)17)14(13)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYLDKOXGOLUGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.